molecular formula C20H18O9 B191253 Frangulin B CAS No. 14101-04-3

Frangulin B

Cat. No. B191253
CAS RN: 14101-04-3
M. Wt: 402.4 g/mol
InChI Key: AEQMIFRODRFTJF-SLFFLAALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frangulin B is a natural product found in Rhamnus formosana and Rhamnus libanotica . It is an anthraquinone and is also known as 3- (D-Apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione .


Synthesis Analysis

The bark of Frangula alnus Mill (FAM), also known as alder buckthorn, has been widely investigated for its medicinal properties. The extraction of Frangulin B from the bark involves the use of four solvent solutions with different polarities, including water, methanol, ethanol, and isopropanol . The chemical diversity of the extracts increases with the increase in solvent polarity .


Molecular Structure Analysis

The molecular formula of Frangulin B is C20H18O9 . The structure of Frangulin B was confirmed by spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .


Chemical Reactions Analysis

The content of Frangulin B in plant extract solutions after overflow extraction processes were reported based on the intensity of the maximum absorption at the maximum wavelength of λ max .


Physical And Chemical Properties Analysis

Frangulin B has a molecular weight of 402.4 g/mol . The physical and chemical properties of Frangulin B were assessed using spectral analysis, using spectrophotometric (FTIR, UV-Vis) and chromatographic methods (GC-MS) .

Scientific Research Applications

  • Platelet Aggregation Inhibition : Frangulin B acts as an antagonist of collagen-induced platelet aggregation and adhesion. It selectively and concentration-dependently inhibits collagen-induced aggregation and ATP release in rabbit platelets. Frangulin B also suppresses thromboxane B2 formation and inositol phosphate formation induced by collagen, indicating its potential as an antagonist of collagen receptors in platelet membranes (Teng, Lin, Lin, Chung, & Huang, 1993).

  • Analytical Methods for Detection : A robust and validated high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for the quantitative determination of frangulins, including frangulin B, in the bark of Frangula alnus have been developed. This is important for quality control and research purposes (Rosenthal, Wolfram, Peter, & Meier, 2014).

  • Interaction with Bovine Serum Albumin and Calf Thymus DNA : The interaction between frangulin-A (a derivative of frangulin B) and bovine serum albumin (BSA), and calf thymus DNA (ct-DNA) was studied using fluorescence spectrum and molecular docking methods. This research is significant in understanding the molecular interactions of frangulin derivatives, which can be important for therapeutic applications (Hu, Huang, Lu, Huang, Tan, & Huang, 2020).

  • Potential as a Hepatitis B Virus DNA Polymerase Inhibitor : A virtual screening study indicated that frangulosid (related to frangulin B) could act as a novel inhibitor of Hepatitis B virus DNA polymerase. This finding suggests a potential therapeutic application of frangulin B or its derivatives in treating Hepatitis B (Nosrati, Shakeran, & Shakeran, 2018).

Safety And Hazards

The safety data sheet for Frangulin B indicates that it has an oral acute toxicity estimate (ATE) of 2.000 mg/kg .

properties

IUPAC Name

3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMIFRODRFTJF-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930972
Record name 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frangulin B

CAS RN

14101-04-3
Record name Frangulin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(D-apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRANGULIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIK094KBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frangulin B
Reactant of Route 2
Frangulin B
Reactant of Route 3
Frangulin B
Reactant of Route 4
Frangulin B
Reactant of Route 5
Frangulin B
Reactant of Route 6
Frangulin B

Citations

For This Compound
146
Citations
I Rosenthal, E Wolfram, S Peter… - Journal of natural …, 2014 - ACS Publications
In the present study, robust and validated HPLC and UHPLC methods for the quantitative determination of frangulins A and B (3 and 4) and glucofrangulins A and B (1 and 2) in the bark …
Number of citations: 18 pubs.acs.org
C Teng, CH Lin, C Lin, M Chung… - Thrombosis and …, 1993 - thieme-connect.com
… by frangulin B, while that of PAF or thrombin was not affected. In the presence of PGE1, frangulin B … In this paper, we reported a herbal component frangulin B which might inhibit platelet …
Number of citations: 19 www.thieme-connect.com
A Guiotto, P Rodighiero, U Fornasiero - Zeitschrift für Naturforschung …, 1974 - degruyter.com
… 8-trihydroxy-3-methyl-anthrachinon, ein neues glykosid (Frangulin B) aus der rinde von … methyl-anthrachinone, a New Glycoside (Frangulin B) from the Bark of Rhamnus frangula L. …
Number of citations: 7 www.degruyter.com
XX Hu, ZF Huang, GS Lu, JY Huang, X Tan… - Journal of Applied …, 2020 - Springer
… -A and frangulin-B are the active compounds and elaborated methodical approaches to the standardization of frangula bark and anthracene derivatives [8]. Wei reported that frangulin-B …
Number of citations: 3 link.springer.com
GW Francis, DW Aksnes, Ø Holt - Magnetic resonance in …, 1998 - Wiley Online Library
… :10), yielded nearly pure fractions of –rst frangulin B and then frangulin A. Fraction (iii) was … Finally, frangulin A and frangulin B were recrystallized from 70% methanol and the unidenti–…
CM Teng, FN Ko, CH Lin, CN Lin - Current Aspects of Blood Coagulation …, 1993 - Springer
… We also found a plant component frangulin B inhibited selectively collagen- and trimucytin-induced platelet aggregation. The signal transduction after collagen activation of platelet …
Number of citations: 2 link.springer.com
SP Marfey, MG Li - Zeitschrift für Naturforschung C, 1974 - degruyter.com
… 8-trihydroxy-3-methyl-anthrachinon, ein neues glykosid (Frangulin B) aus der rinde von … methyl-anthrachinone, a New Glycoside (Frangulin B) from the Bark of Rhamnus frangula L. …
Number of citations: 2 www.degruyter.com
KAJ SAVONIUS, KL MUSTONEN - Annales Botanici Fennici, 1984 - JSTOR
… No jdentif {he twQ chemotypeS (glucofrangulin A = pure samples of frangulin B or glucofrangulin B were ^ ® x available and these were identified with the aid of the data tyPe emodinglll …
Number of citations: 1 www.jstor.org
CN Lin, MI Chung, CM Lu - Phytochemistry, 1990 - Elsevier
A new anthraquinone glycoside has been isolated from the roots of Rhamnus formosana together with methyllinoleate, chrysophanol, physcion, β-sitosterol, emodin, frangulin B, and …
Number of citations: 25 www.sciencedirect.com
B Pick - Zeitschrift für Naturforschung C, 1974 - degruyter.com
… 8-trihydroxy-3-methyl-anthrachinon, ein neues glykosid (Frangulin B) aus der rinde von … methyl-anthrachinone, a New Glycoside (Frangulin B) from the Bark of Rhamnus frangula L. …
Number of citations: 83 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.